Sulosemide

Description

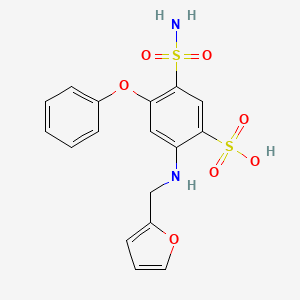

Structure

3D Structure

Properties

CAS No. |

82666-62-4 |

|---|---|

Molecular Formula |

C17H16N2O7S2 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-(furan-2-ylmethylamino)-4-phenoxy-5-sulfamoylbenzenesulfonic acid |

InChI |

InChI=1S/C17H16N2O7S2/c18-27(20,21)17-10-16(28(22,23)24)14(19-11-13-7-4-8-25-13)9-15(17)26-12-5-2-1-3-6-12/h1-10,19H,11H2,(H2,18,20,21)(H,22,23,24) |

InChI Key |

KKKNDDLZEGDARS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C(=C2)NCC3=CC=CO3)S(=O)(=O)O)S(=O)(=O)N |

Other CAS No. |

82666-62-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Composition and Structural Analysis of Sulodexide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulodexide is a complex glycosaminoglycan (GAG) mixture extracted from porcine intestinal mucosa, recognized for its therapeutic effects in vascular diseases. This document provides a comprehensive technical overview of the composition and structural analysis of Sulodexide, intended for researchers, scientists, and professionals in drug development. It details the constituent components of Sulodexide, their structural characteristics, and the advanced analytical methodologies employed for their characterization. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for its target audience.

Composition of Sulodexide

Sulodexide is a purified mixture of glycosaminoglycans, consisting of two primary components in a defined ratio. The established composition is crucial for its biological activity and therapeutic profile.

Table 1: Quantitative Composition of Sulodexide

| Component | Percentage (%) |

| Heparin-like Fraction (Fast-moving heparin) | 80% |

| Dermatan Sulfate (DS) | 20% |

This composition is a defining characteristic of Sulodexide and is consistently reported across various studies.

Structural Analysis of Sulodexide Components

The biological activity of Sulodexide is intrinsically linked to the structural features of its heparin-like and dermatan sulfate fractions. A thorough structural analysis is therefore essential for understanding its mechanism of action and for quality control in its production.

Molecular Weight Determination

High-Performance Size-Exclusion Chromatography with a Triple Detector Array (HP-SEC/TDA) is a key technique for determining the molecular weight distribution of the components of Sulodexide.

Table 2: Molecular Weight of Sulodexide Fractions

| Component | Average Molecular Weight (kDa) |

| Heparin-like Fraction | ~7.0 |

| Dermatan Sulfate | ~25.0 |

Data derived from typical findings in the field and should be confirmed by specific batch analysis.

Disaccharide Composition Analysis

The disaccharide building blocks of the heparin-like and dermatan sulfate fractions are critical to their biological function. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed for the qualitative and quantitative analysis of these disaccharides following enzymatic digestion.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of Sulodexide. The following sections outline the key experimental protocols.

Protocol for Agarose Gel Electrophoresis

Agarose gel electrophoresis is a fundamental technique for the separation and qualitative assessment of the heparin-like and dermatan sulfate components of Sulodexide based on their electrophoretic mobility.

Materials:

-

Agarose

-

Electrophoresis Buffer (e.g., 0.04 M Barium Acetate, pH 5.8)

-

Staining Solution (e.g., 0.1% Toluidine Blue)

-

Destaining Solution

-

Sulodexide sample

-

Reference standards (heparin and dermatan sulfate)

Procedure:

-

Prepare a 0.5% (w/v) agarose gel in the electrophoresis buffer.

-

Cast the gel in a horizontal electrophoresis apparatus and allow it to solidify.

-

Prepare the Sulodexide sample by dissolving it in an appropriate sample buffer.

-

Load the Sulodexide sample and reference standards into the wells of the gel.

-

Perform electrophoresis at a constant voltage (e.g., 100 V) for a specified time (e.g., 60 minutes).

-

After electrophoresis, stain the gel with the staining solution for approximately 30 minutes.

-

Destain the gel with the destaining solution until the bands are clearly visible.

-

Visualize and document the separated bands, comparing the mobility of the components in the Sulodexide sample to the reference standards.

Protocol for HP-SEC/TDA Analysis

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column suitable for GAG analysis.

-

A Triple Detector Array (TDA) including a Refractive Index (RI) detector, a Viscometer (IV), and a Right-Angle Light Scattering (RALS) detector.

Procedure:

-

Prepare the mobile phase (e.g., 0.1 M NaNO₃) and degas it.

-

Dissolve the Sulodexide sample in the mobile phase to a known concentration.

-

Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Inject the Sulodexide sample onto the column.

-

Elute the sample isocratically.

-

Collect data from all three detectors.

-

Analyze the data using appropriate software to determine the absolute molecular weight and distribution of the heparin-like and dermatan sulfate fractions.

Protocol for HPLC-MS Disaccharide Analysis

Sample Preparation (Enzymatic Digestion):

-

Treat the Sulodexide sample with a specific heparinase and chondroitinase to depolymerize the heparin-like and dermatan sulfate chains into their constituent disaccharides.

-

Ensure complete digestion by optimizing enzyme concentration, temperature, and incubation time.

-

Terminate the enzymatic reaction and prepare the sample for HPLC-MS analysis.

Instrumentation:

-

An HPLC system with a suitable column for separating GAG disaccharides (e.g., a strong anion exchange column).

-

A mass spectrometer (e.g., a triple quadrupole or ion trap) with an electrospray ionization (ESI) source.

Procedure:

-

Develop a gradient elution method using a binary solvent system to separate the different disaccharide species.

-

Inject the digested Sulodexide sample.

-

Perform the HPLC separation.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in negative ion mode, monitoring for the specific m/z values of the expected disaccharides.

-

Quantify the individual disaccharides based on the peak areas from the chromatogram and their response factors.

Protocol for 2D-NMR Spectroscopy

Sample Preparation:

-

Dissolve a high-concentration sample of Sulodexide in D₂O.

-

Ensure the sample is free of paramagnetic impurities.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Acquire a one-dimensional ¹H NMR spectrum to assess the overall quality of the sample.

-

Perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a sugar residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, providing detailed information on the chemical environment of each C-H pair.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, helping to establish linkages between sugar residues.

-

-

Process and analyze the 2D NMR spectra using appropriate software to assign the resonances and elucidate the fine structural details of the heparin-like and dermatan sulfate components, including sulfation patterns and glycosidic linkages.

Visualizations

Logical Workflow for Sulodexide Analysis

Caption: Workflow for the compositional and structural analysis of Sulodexide.

Signaling Pathway Potentially Influenced by Sulodexide Components

Caption: Anticoagulant pathways modulated by Sulodexide's components.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Sulodexide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulodexide, a highly purified glycosaminoglycan mixture, presents a complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of orally administered sulodexide. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of sulodexide's mechanism of action and clinical potential.

Pharmacokinetics of Oral Sulodexide

Oral sulodexide is characterized by significant intestinal absorption, a prolonged half-life, and wide distribution, particularly to the vascular endothelium.[1][2] The pharmacokinetic profile of oral sulodexide is summarized in the table below.

| Parameter | Value | Species | Notes |

| Bioavailability | 40-60% | Human | Calculated from the fast-moving heparin or dermatan sulfate fraction.[3] |

| Time to Peak (Tmax) | ~4 hours | Human | |

| Elimination Half-life (t½) | 18.7 ± 4.1 hours (50 mg dose) | Human | [1] |

| 25.8 ± 1.9 hours (100 mg dose) | Human | [1] | |

| Plasma Concentration | 0.7-1.5 mg/L | Human | With 50-100 mg oral doses.[2] |

| Distribution | Wide, with accumulation in the vascular endothelium | Human, Rat | [2] |

| Metabolism | Primarily hepatic | ||

| Excretion | Renal: 55.3 ± 2.9% over 96 hours | Human | [1] |

| Biliary and Fecal: 23.5 ± 2.3% over 48 hours | Human | [1] |

Table 1: Summary of Pharmacokinetic Parameters of Oral Sulodexide

Pharmacodynamics of Oral Sulodexide

The pharmacodynamic effects of sulodexide are pleiotropic, extending beyond its antithrombotic activity to include anti-inflammatory actions and restoration of the endothelial glycocalyx. These effects are dose-dependent and are potentiated with repeated administration.[4]

| Pharmacodynamic Effect | Biomarker/Parameter | Dose/Concentration | Species/Model | Key Findings |

| Endothelial Glycocalyx Restoration | Glycocalyx thickness | 2 mg/kg (i.p.) | Rat (balloon-injury model) | Reconstructed endothelial glycocalyx.[5] |

| Anti-inflammatory | Cytokine/Chemokine Release | Dose-dependent | Human (macrophages) | Decreased release of inflammatory mediators.[1] |

| NF-κB activation | Human (retinal endothelial cells) | Attenuated NF-κB activation.[6] | ||

| Antithrombotic & Profibrinolytic | Platelet Aggregation | 10 µg/mL | Human (in vitro) | Weaker aggregation compared to UFH.[7] |

| Tissue Plasminogen Activator (t-PA) | 100-200 mg/day (oral) | Human (healthy volunteers) | Increased t-PA levels.[4] | |

| Plasminogen Activator Inhibitor-1 (PAI-1) | 100-200 mg/day (oral) | Human (healthy volunteers) | Decreased PAI-1 activity and antigen levels.[4] | |

| Diabetic Nephropathy | Albuminuria | Human (diabetic patients) | Shown to reduce albuminuria in some studies.[8] |

Table 2: Summary of Pharmacodynamic Effects of Sulodexide

Experimental Protocols

Balloon-Injury Rat Carotid Artery Model for Endothelial Glycocalyx Evaluation

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthesia is administered.

-

A balloon catheter is inserted into the external carotid artery and advanced to the common carotid artery.

-

The balloon is inflated to induce endothelial injury.

-

The catheter is removed, and the external carotid artery is ligated.

-

-

Drug Administration: Sulodexide (e.g., 2 mg/kg) is administered, typically via intraperitoneal injection, for a specified period (e.g., seven days) following the injury.[5]

-

Analysis:

-

Glycocalyx Visualization: Electron microscopy of the carotid artery to assess the thickness and integrity of the endothelial glycocalyx.[5]

-

Endothelial Function: Measurement of endothelial nitric oxide synthase (eNOS) levels.[5]

-

Inflammation: Immunohistochemical staining for inflammatory markers such as CD68-positive cells in the vascular wall.[5]

-

In Vitro Macrophage Activation Assay for Anti-inflammatory Effects

-

Cell Line: Human macrophage cell line (e.g., THP-1).

-

Procedure:

-

Macrophages are cultured in appropriate media.

-

Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Sulodexide is added to the culture media at various concentrations.

-

-

Analysis:

-

Cytokine and Chemokine Measurement: The levels of various cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.[9]

-

Human Volunteer Study for Fibrinolytic and Coagulation Parameters

-

Study Population: Healthy male and female volunteers.

-

Study Design: Randomized, crossover, placebo-controlled trial.

-

Drug Administration: Oral sulodexide administered as enteric-coated tablets at different daily dosages (e.g., 100 mg and 200 mg) for a specified duration (e.g., 7 days).[4]

-

Analysis:

-

Blood Sampling: Blood samples are collected at baseline and at various time points after drug administration.

-

Pharmacodynamic Assays:

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Sulodexide

Caption: Sulodexide's anti-inflammatory action via NF-κB pathway inhibition.

Mechanism of Endothelial Glycocalyx Restoration by Sulodexide

Caption: Sulodexide's dual action in restoring the endothelial glycocalyx.

Experimental Workflow for Sulodexide in a Diabetic Nephropathy Model

Caption: Workflow for preclinical evaluation of sulodexide in diabetic nephropathy.

Conclusion

Oral sulodexide exhibits a favorable pharmacokinetic profile, allowing for effective systemic distribution and a prolonged duration of action. Its pharmacodynamic effects are extensive, encompassing crucial roles in maintaining vascular health through the restoration of the endothelial glycocalyx, and modulation of inflammatory and thrombotic pathways. The presented data, experimental protocols, and pathway visualizations provide a robust framework for further research and development of sulodexide as a therapeutic agent for a range of vascular and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and use of sulodexide in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacodynamic effects of single and repeated doses of oral sulodexide in healthy volunteers. A placebo-controlled study with an enteric-coated formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 7. ashpublications.org [ashpublications.org]

- 8. What is the mechanism of Sulodexide? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of Sulodexide: An In-depth Technical Guide on its Antithrombotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulodexide is a highly purified glycosaminoglycan mixture, composed of approximately 80% fast-moving heparin and 20% dermatan sulfate.[1][2] This unique composition confers a multifaceted antithrombotic profile, distinguishing it from traditional anticoagulants.[3] Preclinical investigations have consistently demonstrated its efficacy in preventing and treating thrombosis through various mechanisms, including the potentiation of natural coagulation inhibitors and modulation of fibrinolysis.[4][5] This technical guide provides a comprehensive overview of the preclinical studies on Sulodexide's antithrombotic effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Antithrombotic Mechanisms

Sulodexide exerts its antithrombotic effects primarily through the potentiation of two key endogenous anticoagulants: antithrombin (AT) and heparin cofactor II (HCII).[1][3][4]

-

Antithrombin-Mediated Inhibition: The fast-moving heparin component of Sulodexide binds to AT, inducing a conformational change that accelerates the inactivation of coagulation factors, most notably Factor Xa and thrombin (Factor IIa).[2]

-

Heparin Cofactor II-Mediated Inhibition: The dermatan sulfate component specifically enhances the activity of HCII, which is a potent inhibitor of thrombin.[2]

This dual mechanism of action results in a broad-spectrum anticoagulant effect, effectively attenuating thrombin generation and subsequent fibrin clot formation.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Sulodexide's antithrombotic activity.

Caption: Sulodexide's fast-moving heparin component potentiates Antithrombin (AT) to inactivate Factor Xa and Thrombin.

Caption: Sulodexide's dermatan sulfate component potentiates Heparin Cofactor II (HCII) to inactivate Thrombin.

Quantitative Data from Preclinical Assays

The following tables summarize the quantitative data from key preclinical studies, comparing the in vitro anticoagulant effects of Sulodexide with other agents.

Table 1: Comparison of IC50 Values for Anti-Xa and Anti-IIa Activity

| Compound | Anti-Xa IC50 (µg/mL) | Anti-IIa IC50 (µg/mL) | Reference |

| Sulodexide | 0.20 | 4.4 | [2][6] |

| Unfractionated Heparin (UFH) | Not explicitly stated | 2.3 | [6] |

| Fast-Moving Heparin (FMH) | Not explicitly stated | 2.3 | [6] |

Table 2: In Vitro Anticoagulant Potency of Sulodexide

| Assay | Concentration to Double Clotting Time (µg/mL) | Reference |

| Heptest | 0.4 | [2][7] |

| Thrombin Clotting Time (TCT) | 0.5 | [2][7] |

| Activated Partial Thromboplastin Time (aPTT) | ~2.4 (6x higher than TCT) | [2][7] |

| Prothrombin Time (PT) | ~25 (50x higher than TCT) | [2][7] |

Table 3: Inhibition of Thrombin Generation

| Compound | Concentration for Complete Inhibition (µg/mL) | Reference |

| Sulodexide | 2.5 | [6] |

| Fast-Moving Heparin (FMH) | 2.5 | [6] |

| Unfractionated Heparin (UFH) | 5.0 | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the antithrombotic effects of Sulodexide.

Experimental Workflow: In Vitro Anticoagulant Assays

Caption: General workflow for in vitro evaluation of Sulodexide's anticoagulant effects.

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: This assay assesses the integrity of the intrinsic and common coagulation pathways.

-

Methodology:

-

Reagent and Sample Preparation:

-

Pre-warm aPTT reagent (containing a contact activator like silica and phospholipids) and 0.025 M calcium chloride (CaCl2) solution to 37°C.

-

Prepare citrated normal human plasma samples spiked with various concentrations of Sulodexide (e.g., 0-25 µg/mL).[5]

-

-

Assay Procedure:

-

Pipette 100 µL of the Sulodexide-spiked plasma into a coagulometer cuvette.

-

Add 100 µL of the pre-warmed aPTT reagent.

-

Incubate the mixture for 3-5 minutes at 37°C.

-

Add 100 µL of the pre-warmed CaCl2 solution to initiate coagulation.

-

The time taken for clot formation is recorded in seconds by the coagulometer.

-

-

Prothrombin Time (PT) Assay

-

Principle: This assay evaluates the extrinsic and common pathways of coagulation.

-

Methodology:

-

Reagent and Sample Preparation:

-

Pre-warm thromboplastin reagent (containing tissue factor and phospholipids) to 37°C.

-

Prepare citrated normal human plasma samples spiked with various concentrations of Sulodexide.

-

-

Assay Procedure:

-

Pipette 100 µL of the Sulodexide-spiked plasma into a coagulometer cuvette and incubate for 1-2 minutes at 37°C.

-

Add 200 µL of the pre-warmed thromboplastin reagent to initiate clotting.

-

The time to clot formation is measured in seconds.

-

-

Thrombin Time (TT) Assay

-

Principle: This test measures the rate of conversion of fibrinogen to fibrin in the presence of a standard amount of thrombin.

-

Methodology:

-

Reagent and Sample Preparation:

-

Pre-warm a standardized bovine or human thrombin solution to 37°C.

-

Prepare citrated normal human plasma samples spiked with various concentrations of Sulodexide.[5]

-

-

Assay Procedure:

-

Pipette 200 µL of the Sulodexide-spiked plasma into a coagulometer cuvette and incubate for 1-2 minutes at 37°C.

-

Add 100 µL of the pre-warmed thrombin solution.

-

The time to clot formation is recorded in seconds.

-

-

Anti-Factor Xa Chromogenic Assay

-

Principle: This assay measures the ability of Sulodexide, in the presence of antithrombin, to inhibit Factor Xa.

-

Methodology:

-

Reagent and Sample Preparation:

-

Prepare Sulodexide standards and spiked plasma samples.

-

Reagents include excess Factor Xa, antithrombin, and a chromogenic substrate for Factor Xa.

-

-

Assay Procedure:

-

Incubate the Sulodexide-spiked plasma with antithrombin and a known amount of Factor Xa.

-

The Sulodexide-antithrombin complex will inhibit a portion of the Factor Xa.

-

Add the chromogenic substrate. The residual Factor Xa cleaves the substrate, releasing a colored compound.

-

The color intensity, measured spectrophotometrically (usually at 405 nm), is inversely proportional to the anti-Xa activity of Sulodexide in the sample.

-

-

Anti-Factor IIa (Thrombin) Chromogenic Assay

-

Principle: This assay quantifies the ability of Sulodexide to potentiate the inhibition of thrombin by antithrombin and heparin cofactor II.

-

Methodology:

-

Reagent and Sample Preparation:

-

Prepare Sulodexide standards and spiked plasma samples.

-

Reagents include excess thrombin, antithrombin, and a chromogenic substrate for thrombin.

-

-

Assay Procedure:

-

Incubate the Sulodexide-spiked plasma with antithrombin and a known amount of thrombin.

-

The Sulodexide-antithrombin/HCII complex will inhibit a portion of the thrombin.

-

Add the chromogenic substrate. The remaining active thrombin cleaves the substrate, producing a color change.

-

The absorbance, measured at 405 nm, is inversely proportional to the anti-IIa activity of Sulodexide.

-

-

Thrombin Generation Assay (TGA)

-

Principle: This global hemostasis assay measures the total amount of thrombin generated over time in plasma after the initiation of coagulation.

-

Methodology:

-

Reagent and Sample Preparation:

-

Prepare platelet-poor plasma from citrated blood.

-

Spike the plasma with various concentrations of Sulodexide.

-

Reagents include a tissue factor/phospholipid trigger solution and a fluorogenic substrate for thrombin.

-

-

Assay Procedure:

-

Pipette the Sulodexide-spiked plasma into a 96-well plate.

-

Add the trigger solution to initiate coagulation.

-

Simultaneously, add the fluorogenic substrate.

-

A fluorometer measures the fluorescence intensity over time as thrombin cleaves the substrate.

-

The data is used to generate a thrombogram (thrombin generation curve), from which parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.

-

-

Conclusion

Preclinical studies have robustly characterized the antithrombotic effects of Sulodexide, highlighting its unique dual mechanism of action through the potentiation of both antithrombin and heparin cofactor II. The quantitative data from various in vitro assays consistently demonstrate its dose-dependent anticoagulant activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the multifaceted pharmacological properties of Sulodexide. Further preclinical and clinical research will continue to elucidate the full therapeutic potential of this agent in the management of thromboembolic disorders.

References

- 1. Sulodexide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Use of sulodexide in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Comparative Anticoagulant and Thrombin Generation Inhibitory Profile of Heparin, Sulodexide and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and use of sulodexide in vascular diseases: implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

Sulodexide: A Multifaceted Approach to Endothelial Glycocalyx Restoration and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The endothelial glycocalyx is a critical regulator of vascular health, acting as a dynamic interface between the blood and the endothelium. Its degradation is a hallmark of numerous pathologies, including diabetes, sepsis, and atherosclerosis, leading to increased vascular permeability, inflammation, and thrombotic events. Sulodexide, a highly purified mixture of glycosaminoglycans (GAGs), has emerged as a promising therapeutic agent capable of restoring the structural and functional integrity of the glycocalyx. This document provides a comprehensive technical overview of sulodexide's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The Endothelial Glycocalyx: A Vital Vascular Barrier

The endothelial glycocalyx is a carbohydrate-rich, gel-like layer lining the luminal surface of blood vessels.[1] It is primarily composed of proteoglycans (e.g., syndecans, glypicans) with covalently attached GAG side chains (e.g., heparan sulfate, chondroitin sulfate) and associated plasma proteins like albumin and antithrombin III.[2] This intricate meshwork is a key modulator of endothelial function, regulating vascular permeability, preventing leukocyte and platelet adhesion, transmitting shear stress signals, and influencing coagulation.[1] Damage to the glycocalyx, mediated by enzymes like heparanases and matrix metalloproteinases (MMPs), is a central event in the progression of cardiovascular diseases.[3][4]

Sulodexide: Mechanism of Action in Glycocalyx Restoration

Sulodexide is a highly purified preparation of GAGs, comprising approximately 80% low-molecular-weight heparin and 20% dermatan sulfate.[5] Its therapeutic effects on the vasculature are multifaceted, extending beyond simple anticoagulation.

-

Precursor Supplementation: Sulodexide provides exogenous GAGs that can be incorporated into the damaged glycocalyx, acting as building blocks to accelerate its repair and regeneration.[1][5] Its structural similarity to endogenous GAGs allows it to replenish depleted components.[1]

-

Inhibition of Degrading Enzymes: Sulodexide has been shown to possess anti-heparanase activity, directly inhibiting one of the primary enzymes responsible for heparan sulfate degradation and glycocalyx shedding.[3] It also demonstrates an inhibitory effect on MMPs, particularly MMP-9, which are known to contribute to matrix degradation in vascular diseases.[4]

-

Anti-Inflammatory Effects: By restoring the glycocalyx barrier, sulodexide reduces the adhesion and infiltration of inflammatory cells into the vascular wall.[5][6] It has been shown to downregulate the expression of adhesion molecules like VCAM-1 and ICAM-1 and inflammatory markers such as osteopontin (OPN), C-reactive protein, and IL-6.[3][5][6][7]

-

Endothelial Function Restoration: The reconstruction of the glycocalyx by sulodexide leads to improved endothelial function, including increased production of endothelial nitric oxide synthase (eNOS), which enhances vascular reactivity and reduces platelet aggregation.[1][2][5][6]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of sulodexide in restoring the glycocalyx and improving vascular function has been quantified in various experimental and clinical settings.

Table 1: Preclinical Data on Sulodexide's Effects

| Model System | Parameter Measured | Control/Injury Group | Sulodexide Treatment Group | Outcome | Reference |

| Balloon-Injury Rat Carotid Artery | Glycocalyx Thickness | Bare areas, indistinct organelles | Partially reconstructed glycocalyx, intact cytoarchitecture | Significant increase in thickness (P<0.05) | [1][5] |

| LPS/CLP-induced Sepsis (Mice) | Plasma Syndecan-1 (SDC1) | Elevated | Significantly decreased | Reduction in SDC1 shedding | [3][7][8] |

| LPS/CLP-induced Sepsis (Mice) | Survival Rate | Lower | Significantly increased | Improved survival outcomes | [3][7] |

| Heparinase III-treated Endothelial Cells (MLMECs) | Endothelial Permeability (FD40) | Significantly increased | Prevented increase in permeability | Attenuation of hyperpermeability | [7] |

| High Glucose-treated Endothelial Cells (HUVECs) | MCP-1 Release | +113% (P<0.001) | Reversed glucose effect | Significant inhibition (up to 60%) | [9] |

| High Glucose-treated Endothelial Cells (HUVECs) | IL-6 Release | +26% (P<0.05) | Reversed glucose effect | Significant inhibition (up to 69%) | [9] |

Table 2: Clinical Data on Sulodexide's Effects

| Patient Population | Parameter Measured | Baseline (Pre-treatment) | Post-Sulodexide Treatment (2 months) | Outcome | Reference |

| Type 2 Diabetes | Sublingual Glycocalyx Thickness | 0.64 [0.57-0.75] μm | 0.93 [0.83-0.99] μm | Significant increase (P<0.05) | [10][11] |

| Type 2 Diabetes | Retinal Glycocalyx Dimensions | 5.38 [4.88-6.59] μm | 5.88 [5.33-6.26] μm | Significant increase (P<0.05) | [10] |

| Type 2 Diabetes | Transcapillary Escape Rate of Albumin (TERalb) | 5.6 ± 2.3% | 4.0 ± 2.3% | Trend towards normalization | [10] |

| Type 2 Diabetes | Plasma Hyaluronidase | 78 ± 4 U/ml | 72 ± 2 U/ml | Significant decrease (P<0.05) | [10] |

| Early-Stage COVID-19 | Hospitalization Rate | 29.4% (Placebo Group) | 17.7% (Sulodexide Group) | Significant reduction (RR, 0.6; P=0.03) | [12] |

| Early-Stage COVID-19 | Oxygen Support Requirement | 42.0% (Placebo Group) | 29.8% (Sulodexide Group) | Significant reduction (RR, 0.71; P=0.05) | [12] |

Signaling Pathways and Mechanisms of Action

Sulodexide's restorative effects are mediated through key cellular signaling pathways. It not only provides structural components but also modulates endothelial cell responses to injury.

NF-κB/ZO-1 Pathway in Sepsis-Induced Endotheliopathy

In septic conditions, glycocalyx degradation leads to the activation of the NF-κB pathway, a key transcription factor in inflammation.[3][7] This activation can disrupt tight junction proteins like Zonula Occludens-1 (ZO-1), increasing endothelial permeability. Sulodexide has been shown to inhibit SDC1 shedding, which in turn blocks the activation of NF-κB and promotes the upregulation of ZO-1, thereby preserving the endothelial barrier.[7][8]

Caption: Sulodexide's role in the NF-κB/ZO-1 pathway.

Glycocalyx-Mediated Reduction of Inflammation and Vascular Dysfunction

A healthy glycocalyx prevents the expression of inflammatory and adhesion molecules. When damaged, as in a balloon-injury model, endothelial cells become activated, upregulating factors like VCAM-1 and OPN, and reducing eNOS levels. Sulodexide, by reconstructing the glycocalyx, normalizes the expression of these molecules, reduces inflammatory cell infiltration, and restores eNOS levels, thereby improving overall endothelial function.[5][6]

Caption: Sulodexide restores endothelial function via glycocalyx reconstruction.

Experimental Protocols and Methodologies

The investigation of sulodexide's effects on the glycocalyx employs a range of in vitro and in vivo models.

In Vitro Model: Endothelial Cell Culture and Permeability Assay

This model assesses the direct effect of sulodexide on endothelial barrier function after enzymatic damage to the glycocalyx.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Mouse Lung Microvascular Endothelial Cells (MLMECs) are cultured to confluence on Transwell inserts.[7]

-

Glycocalyx Damage: The endothelial monolayer is treated with heparinase III (e.g., 15 mU/mL for 2-8 hours) to enzymatically degrade heparan sulfate chains of the glycocalyx.[7][8]

-

Sulodexide Treatment: A treatment group is pre-incubated with sulodexide (e.g., 30 LSU/mL for 2 hours) before and/or during the heparinase III challenge.[7][8]

-

Permeability Assay: Fluorescein isothiocyanate (FITC)-dextran (e.g., FD40) is added to the upper chamber of the Transwell. The fluorescence in the lower chamber is measured over time to quantify the passage of the tracer across the endothelial monolayer, providing a direct measure of permeability.[7][8]

-

Protein Analysis: Following the experiment, cells are lysed for Western blot analysis to quantify the expression of key proteins such as Syndecan-1 (SDC1), ZO-1, VE-cadherin, and phosphorylated NF-κB p65.[7][8]

Caption: Workflow for in vitro endothelial permeability studies.

In Vivo Model: Balloon-Injury of Rat Carotid Artery

This model creates mechanical damage to the endothelium and glycocalyx, simulating vascular injury.

-

Animal Model: Adult male Sprague-Dawley rats are used.[5]

-

Surgical Procedure: A balloon catheter is inserted into the common carotid artery and inflated to denude the endothelium and its associated glycocalyx.[5]

-

Treatment: Post-surgery, animals are administered sulodexide (e.g., 2 mg/kg, intraperitoneal injection) or a saline control daily for a set period (e.g., seven days).[1][5][6]

-

Glycocalyx Visualization: After the treatment period, carotid artery segments are harvested, fixed, and prepared for transmission electron microscopy (TEM) to visualize the ultrastructure of the endothelial layer and quantify glycocalyx thickness.[1][5]

-

Immunohistochemistry (IHC): Artery cross-sections are stained for markers of inflammation (e.g., CD68 for macrophages), endothelial activation (e.g., VCAM-1, OPN), and endothelial integrity (e.g., CD31).[5]

-

Blood Analysis: Blood samples are collected to measure lipids, coagulation parameters, and systemic inflammatory markers.[5]

Clinical Measurement of Glycocalyx Dimensions

In human studies, non-invasive techniques are used to estimate glycocalyx dimensions.

-

Sidestream Dark Field (SDF) Imaging: This technique is used to visualize microcirculation in tissues like the sublingual mucosa. It measures the perfused boundary region (PBR), which is the gap between flowing red blood cells and the endothelial surface, providing an inverse measure of glycocalyx thickness.[10]

-

Combined Fluorescein/Indocyanine Green Angiography: This method is employed to estimate the glycocalyx dimensions in retinal vessels.[10]

Conclusion and Future Directions

The evidence strongly supports the role of sulodexide as a glycocalyx-restorative agent. Its multifaceted mechanism, which includes providing GAG precursors, inhibiting degrading enzymes, and exerting anti-inflammatory effects, makes it a compelling candidate for treating a wide range of vascular pathologies characterized by endothelial dysfunction.[4] Data from preclinical models of vascular injury and sepsis, as well as clinical trials in patients with diabetes, demonstrate its ability to structurally and functionally repair the endothelial barrier.[5][7][10]

Future research should focus on elucidating the precise molecular interactions between sulodexide components and endothelial cell surface receptors, further defining its role in modulating specific signaling pathways. Large-scale clinical trials are warranted to confirm its long-term benefits on cardiovascular outcomes in high-risk populations. The development of more advanced, non-invasive imaging techniques will also be crucial for monitoring glycocalyx integrity in real-time and personalizing sulodexide therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Heparanase-enhanced Shedding of Syndecan-1 and Its Role in Driving Disease Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis [frontiersin.org]

- 4. Biological and clinical effects of sulodexide in arterial disorders and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulodexide recovers endothelial function through reconstructing glycocalyx in the balloon-injury rat carotid artery model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Sulodexide improves vascular permeability via glycocalyx remodelling in endothelial cells during sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of sulodexide on endothelial glycocalyx and vascular permeability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medrxiv.org [medrxiv.org]

Sulodexide's Impact on Fibrinolysis and Plasminogen Activators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Effects of Sulodexide on Fibrinolytic Markers

| Parameter | Dosage | Time Point | Mean Change from Baseline | p-value |

| t-PA Activity | 50 mg | 2 hours | + 0.20 IU/mL | < 0.05 |

| 100 mg | 2 hours | + 0.35 IU/mL | < 0.01 | |

| 200 mg | 2 hours | + 0.50 IU/mL | < 0.01 | |

| PAI-1 Antigen | 50 mg | 4 hours | - 2.5 ng/mL | < 0.05 |

| 100 mg | 4 hours | - 5.0 ng/mL | < 0.01 | |

| 200 mg | 4 hours | - 7.5 ng/mL | < 0.01 | |

| PAI-1 Activity | 50 mg | 4 hours | - 2.0 AU/mL | < 0.05 |

| 100 mg | 4 hours | - 4.0 AU/mL | < 0.01 | |

| 200 mg | 4 hours | - 6.0 AU/mL | < 0.01 |

Table 2: Effect of Long-Term Sulodexide Administration on Fibrinogen Levels

| Study Population | Dosage | Treatment Duration | Mean Change in Fibrinogen | p-value |

| Patients with Peripheral Vascular Disease | 50 mg twice daily (oral) | 30 days | - 45 mg/dL | < 0.05 |

This table summarizes findings from studies on patients with peripheral vascular disease, showing a statistically significant reduction in plasma fibrinogen levels after one month of oral sulodexide treatment.

Experimental Protocols

The assessment of sulodexide's effects on fibrinolysis relies on a variety of specialized laboratory assays. Below are detailed methodologies for the key experiments cited.

Measurement of Tissue Plasminogen Activator (t-PA) and Plasminogen Activator Inhibitor-1 (PAI-1)

2.1.1. Chromogenic Activity Assays

-

Methodology for t-PA Activity:

-

Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Assay Procedure:

-

The plasma sample is added to a microplate well containing plasminogen and a plasmin-specific chromogenic substrate.

-

The reaction is initiated by the addition of a t-PA activator (e.g., a fibrin-like substance).

-

The rate of color development is measured at 405 nm and is directly proportional to the t-PA activity in the sample.

-

A standard curve is generated using known concentrations of t-PA to quantify the results.

-

-

-

-

Sample Preparation: Platelet-poor plasma is used.

-

Assay Procedure:

-

The residual t-PA activity is then measured using the chromogenic assay described above.

-

2.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Levels

-

-

Sample Incubation: Plasma samples and standards are added to the wells and incubated to allow the antigen to bind to the capture antibody.

-

Washing: The wells are washed to remove unbound components.

-

Detection Antibody: A second, enzyme-conjugated monoclonal antibody specific for a different epitope on the target antigen is added and incubated.

-

Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is read at the appropriate wavelength, and the concentration of the antigen in the samples is determined from a standard curve.

Euglobulin Clot Lysis Time (ECLT)

The ECLT is a global assay that provides an overall assessment of the fibrinolytic potential of plasma.

-

Methodology:

-

Euglobulin Precipitation: Platelet-poor plasma is diluted with chilled, acidified water, causing the euglobulin fraction to precipitate.

-

Clot Formation: The precipitate is isolated by centrifugation, redissolved in a buffer, and then clotted by the addition of thrombin.

-

Lysis Time Measurement: The time from clot formation to complete lysis is recorded. A shorter lysis time indicates higher fibrinolytic activity.

Signaling Pathways and Mechanisms of Action

Conclusion

References

An In-depth Review of Sulodexide's Profibrinolytic Activity

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sulodexide, a highly purified glycosaminoglycan mixture, exhibits significant profibrinolytic activity, primarily by modulating the levels of key regulators in the fibrinolytic system. This technical guide provides a comprehensive review of the mechanisms underlying Sulodexide's effects, presenting quantitative data from key studies, detailing experimental protocols for assessing its activity, and visualizing the involved signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of fibrinolysis and the development of novel antithrombotic therapies.

Introduction

Mechanism of Profibrinolytic Action

Sulodexide enhances fibrinolysis primarily through a dual mechanism of action:

-

Increased Tissue Plasminogen Activator (t-PA) Activity: Sulodexide has been shown to promote the release of t-PA from endothelial cells.[1][4] t-PA is the primary enzyme responsible for converting plasminogen to plasmin, the active enzyme that degrades fibrin clots.

Quantitative Data on Profibrinolytic Effects

The following tables summarize the quantitative effects of Sulodexide on key fibrinolytic markers from various clinical and preclinical studies.

| Study | Dosage | Treatment Duration | Analyte | Baseline (Mean ± SD/SE) | Post-treatment (Mean ± SD/SE) | % Change | p-value |

| Messa et al. (1995)[5] | 50 mg (single dose) | 24 hours | PAI-1 Activity (AU/mL) | 20.5 ± 3.2 | 15.1 ± 2.8 | -26.3% | < 0.05 |

| Messa et al. (1995)[5] | 100 mg (single dose) | 24 hours | PAI-1 Activity (AU/mL) | 21.1 ± 3.5 | 12.3 ± 2.5 | -41.7% | < 0.01 |

| Messa et al. (1995)[5] | 200 mg (single dose) | 24 hours | PAI-1 Activity (AU/mL) | 20.8 ± 3.1 | 9.8 ± 2.1 | -52.9% | < 0.01 |

| Harenberg, J. (1998)[4] (Review Data) | 100 mg/day | 30 days | PAI-1 Activity (U/mL) | 18.5 ± 5.4 | 8.2 ± 3.1 | -55.7% | < 0.001 |

Table 2: Effect of Oral Sulodexide on Tissue Plasminogen Activator (t-PA)

| Study | Dosage | Treatment Duration | Analyte | Baseline (Mean ± SD/SE) | Post-treatment (Mean ± SD/SE) | % Change | p-value |

| Messa et al. (1995)[5] | 50 mg (single dose) | 24 hours | t-PA Activity (IU/mL) | 0.45 ± 0.12 | 0.68 ± 0.15 | +51.1% | < 0.05 |

| Messa et al. (1995)[5] | 100 mg (single dose) | 24 hours | t-PA Activity (IU/mL) | 0.42 ± 0.11 | 0.85 ± 0.18 | +102.4% | < 0.01 |

| Messa et al. (1995)[5] | 200 mg (single dose) | 24 hours | t-PA Activity (IU/mL) | 0.44 ± 0.13 | 1.02 ± 0.21 | +131.8% | < 0.01 |

| Harenberg, J. (1998)[4] (Review Data) | 100 mg/day | 30 days | t-PA Activity (ng/mL) | 1.2 ± 0.4 | 2.1 ± 0.6 | +75.0% | < 0.01 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the assessment of Sulodexide's profibrinolytic activity.

Measurement of PAI-1 Antigen Levels

Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood into citrate-buffered tubes.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.

-

Store plasma samples at -80°C until analysis.

-

Thaw samples on ice and dilute with the assay-specific diluent.

-

-

ELISA Procedure (based on commercially available kits):

-

Wash the wells to remove unbound substances.

-

Incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody-enzyme reagent.

-

Add a substrate solution (e.g., TMB) to the wells and incubate for 30 minutes in the dark.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

Measurement of PAI-1 Activity

Methodology:

-

Chromogenic Assay Procedure:

-

Add a plasminogen substrate and a chromogenic plasmin substrate to the mixture.

-

The residual, uninhibited t-PA will convert plasminogen to plasmin.

-

Plasmin will then cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Measure the rate of color development kinetically at 405 nm.

Measurement of t-PA Antigen Levels

Principle: An ELISA is used to quantify the total amount of t-PA protein in a plasma sample.

Measurement of t-PA Activity

Principle: A chromogenic assay is used to measure the functional activity of t-PA by quantifying its ability to convert plasminogen to plasmin.

Methodology:

-

Chromogenic Assay Procedure:

-

Add diluted plasma samples to microplate wells.

-

Add a mixture of plasminogen and a chromogenic plasmin substrate.

-

The t-PA in the sample will convert plasminogen to plasmin.

-

Plasmin will cleave the chromogenic substrate, leading to color development.

-

Measure the rate of color development kinetically at 405 nm.

-

The t-PA activity is directly proportional to the rate of color change and is quantified by comparison to a standard curve of known t-PA concentrations.

-

Visualizations

Signaling Pathway of Sulodexide's Profibrinolytic Action

Caption: Signaling pathway of Sulodexide's profibrinolytic effect.

Experimental Workflow for PAI-1 Activity Assay

Experimental Workflow for t-PA Antigen ELISA

Caption: Workflow for determining t-PA antigen concentration.

Conclusion

References

- 1. Use of sulodexide in patients with peripheral vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological actions of sulodexide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of sulodexide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of pharmacodynamics, pharmacokinetics, and therapeutic properties of sulodexide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic Effects of Sulodexide on Profibrinolytic and Haemorrheological Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Sulodexide in Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms of Sulodexide, a highly fractionated glycosaminoglycan, in the management of diabetic nephropathy. Drawing upon a comprehensive review of preclinical and clinical studies, this document elucidates the key molecular targets and signaling pathways modulated by Sulodexide, offering a foundational resource for ongoing research and therapeutic development.

Core Molecular Target: Inhibition of Heparanase-1

A pivotal mechanism of Sulodexide in mitigating diabetic nephropathy is its potent inhibition of heparanase-1 (HPSE-1), an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2] The heparin component of Sulodexide is primarily responsible for this inhibitory activity.[1][2]

Quantitative Analysis of Heparanase-1 Inhibition:

| Compound | IC50 | Experimental Model | Reference |

| Sulodexide | 5 µg/ml | ELISA assay | [1][2] |

Experimental Protocol: Heparanase-1 Inhibition Assay (ELISA)

A typical enzyme-linked immunosorbent assay (ELISA) to determine heparanase-1 inhibition involves the following steps:

-

Coating: Microtiter plates are coated with a substrate for heparanase-1, such as heparan sulfate from bovine kidney.

-

Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Incubation: Recombinant human heparanase-1 is pre-incubated with varying concentrations of Sulodexide (or its components) before being added to the coated wells.

-

Enzymatic Reaction: The plates are incubated to allow the enzymatic cleavage of heparan sulfate.

-

Detection: A specific antibody that recognizes the newly exposed terminal epitope of the cleaved heparan sulfate is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: A chromogenic substrate is added, and the colorimetric change is measured using a spectrophotometer. The degree of color development is inversely proportional to the inhibitory activity of Sulodexide.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Heparanase-1 in Diabetic Nephropathy and Sulodexide's Intervention

References

Sulodexide's Impact on Growth Factors: A Technical Guide for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Sulodexide, a highly purified glycosaminoglycan, on key growth factors in cellular research. It summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further investigation and drug development.

Quantitative Data Summary

The following tables summarize the quantitative effects of Sulodexide on various growth factors as reported in clinical and in-vitro studies.

Table 1.1: Effect of Sulodexide on Plasma Growth Factor Concentrations in Human Subjects

| Growth Factor | Study Population | Administration Route & Dose | Time Point | Observation | Fold/Percent Change | Source |

| Hepatocyte Growth Factor (HGF) | Healthy Volunteers | Intravenous (1200 LRU) | 10 minutes | Significant Increase | > +3500% | [1] |

| 120 minutes | Sustained Increase | > +1200% | [1] | |||

| Oral (500 LRU BID) | 120 minutes | No Change | - | [1] | ||

| Transforming Growth Factor-β1 (TGF-β1) | Healthy Volunteers | Intravenous (after 12 days oral) | 10 minutes | Significant Increase | ~ +60% | [2] |

| Oral (course of 12 days) | Baseline | Significant Decrease | ~ -50% | [2] | ||

| Vascular Endothelial Growth Factor (VEGF) | Patients with Peripheral Vascular Disease | Intravenous (1200 LRU) | 1, 6, 24 hours | Decrease | Not Quantified | [3] |

Table 1.2: Effect of Sulodexide on Growth Factor-Related Processes in In-Vitro Cellular Models

| Cell Type | Experimental Model | Sulodexide Concentration | Parameter Measured | Observation | Percent Change | Source |

| Human Retinal Endothelial Cells (HREC) | High Glucose (25mM) induced senescence | 0.5 LRU/mL | VEGF-A Secretion | Reduction | -22% | [1] |

| Normal senescent cells | 0.5 LRU/mL | VEGF-A Secretion | Reduction | -16% | [1] | |

| Human Retinal Endothelial Cells (HREC) | High Glucose (25mM) or AGEs (2mg/ml) | 60 µg/mL | Phospho-ERK Activation | Counteracted Increase | Not Quantified | [2] |

| High Glucose (25mM) or AGEs (2mg/ml) | 60 µg/mL | Phospho-cPLA2 Activation | Counteracted Increase | Not Quantified | [2] | |

| High Glucose (25mM) | 60 µg/mL | NF-κB (p65) Nuclear Translocation | Reverted Increase | Not Quantified | [2] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

In-Vivo Study: Quantification of Plasma HGF and TGF-β1

This protocol is based on studies investigating the release of growth factors in healthy human volunteers following Sulodexide administration.[1][2]

-

Study Design: A 2-week, open-label trial in healthy male volunteers.

-

Dosing Regimen:

-

Day 1: A single intravenous (IV) dose of 1200 Lipoprotein Lipase Releasing Units (LRU) of Sulodexide.

-

Days 2-13: Oral administration of 500 LRU of Sulodexide twice daily.

-

Day 14: A final IV dose of 1200 LRU of Sulodexide.

-

-

Blood Sampling:

-

Day 1 & 14 (IV Dosing): Blood samples are collected at baseline (T0), 10 minutes (T10), and 120 minutes (T120) post-injection.

-

Day 7 (Oral Dosing): A blood sample is taken 120 minutes after the morning dose.

-

-

Sample Processing:

-

Collect whole blood in tubes containing a suitable anticoagulant (e.g., EDTA).

-

Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

-

Aliquot the plasma and store at -80°C until analysis.

-

-

Quantification:

-

Measure the concentration of active HGF and TGF-β1 in plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation, sample dilution, and incubation times.

-

Read the absorbance on a microplate reader and calculate the growth factor concentrations based on the standard curve.

-

In-Vitro Study: Sulodexide's Effect on High Glucose-Induced Inflammation in HREC

This protocol describes a cellular experiment to assess Sulodexide's ability to counteract the inflammatory effects of high glucose on Human Retinal Endothelial Cells (HREC).[2]

-

Cell Culture:

-

Culture primary HREC in a suitable endothelial cell growth medium supplemented with growth factors and antibiotics.

-

Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

-

Experimental Treatment:

-

Seed HREC in multi-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for a few hours before treatment.

-

Treat the cells with one of the following conditions for 48 hours:

-

Control: Normal glucose medium.

-

High Glucose (HG): Medium containing 25 mM D-glucose.

-

HG + Sulodexide: Medium with 25 mM D-glucose and 60 µg/mL Sulodexide.

-

Advanced Glycation End-products (AGEs): Medium containing 2 mg/mL glycated-BSA as a positive control for RAGE activation.

-

AGEs + Sulodexide: Medium with 2 mg/mL AGEs and 60 µg/mL Sulodexide.

-

-

-

Western Blot Analysis for Signaling Proteins (p-ERK):

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal loading.

-

Signaling Pathways and Mechanisms of Action

Sulodexide's influence on growth factors is multifaceted, involving direct release from cellular stores and modulation of inflammatory signaling cascades.

Mechanism of Growth Factor Release

Sulodexide, with its heparin-like structure, can displace growth factors that are bound to heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This leads to a rapid increase in their bioavailable concentration in the local environment and systemic circulation. This is the proposed mechanism for the sharp increase in plasma HGF observed after intravenous administration.[1]

Caption: Sulodexide displaces growth factors from HSPGs.

Inhibition of Inflammatory Signaling in Endothelial Cells

In pathological conditions such as diabetic retinopathy, high glucose levels lead to the formation of Advanced Glycation End-products (AGEs). The binding of AGEs to their receptor (RAGE) on endothelial cells triggers a pro-inflammatory cascade. This pathway involves the activation of Extracellular signal-regulated kinase (ERK) and cytosolic phospholipase A2 (cPLA2), leading to the production of cyclooxygenase-2 (COX-2) and subsequent synthesis of inflammatory mediators. This cascade also promotes the expression of VEGF. Sulodexide has been shown to intervene at an early stage, likely by interfering with the AGE-RAGE interaction or downstream signaling, thereby suppressing the entire inflammatory pathway.[2]

Caption: Sulodexide inhibits the AGE-RAGE inflammatory pathway.

Experimental Workflow for In-Vitro Analysis

The logical flow for investigating Sulodexide's cellular effects on growth factor signaling involves a series of sequential steps, from cell culture to data analysis.

Caption: Workflow for in-vitro analysis of Sulodexide's effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulodexide prevents activation of the PLA2/COX-2/VEGF inflammatory pathway in human retinal endothelial cells by blocking the effect of AGE/RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Sulodexide in Animal Models of Peripheral Artery Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Sulodexide in the context of Peripheral Artery Disease (PAD). The following sections detail the rationale, experimental protocols, and expected outcomes based on the known mechanisms of Sulodexide.

Introduction to Sulodexide in Peripheral Artery Disease

Peripheral Artery Disease (PAD) is a chronic occlusive condition of the arteries, primarily in the lower limbs, that leads to ischemia and functional impairment. Sulodexide, a highly purified glycosaminoglycan (GAG) mixture, presents a multi-target therapeutic approach for PAD.[1][2] It is composed of 80% fast-moving heparan sulfate and 20% dermatan sulfate, which contribute to its antithrombotic, anti-inflammatory, profibrinolytic, and endothelium-protective properties.[1][3] Preclinical and clinical studies have demonstrated its potential to improve blood flow, reduce symptoms like intermittent claudication, and protect vascular endothelium.[2][3][4]

Recommended Animal Model: Murine Hindlimb Ischemia via Femoral Artery Ligation

The femoral artery ligation (FAL) model in mice is a widely accepted and reproducible surgical model to simulate PAD and study therapeutic interventions aimed at promoting blood flow recovery (perfusion), angiogenesis (new capillary formation), and arteriogenesis (collateral vessel growth).[5][6][7][8]

Experimental Protocol: Murine Femoral Artery Ligation and Sulodexide Administration

This protocol details the induction of hindlimb ischemia and a proposed treatment regimen with Sulodexide.

1. Animal Preparation and Anesthesia:

-

Animals: 8- to 12-week-old male C57BL/6J mice are commonly used due to their consistent response to ischemia.[7][8]

-

Anesthesia: Anesthetize mice using an intraperitoneal injection of ketamine (120 mg/kg) and xylazine (12 mg/kg), or via inhalation of 2.5% isoflurane.[5][9] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Analgesia: Administer buprenorphine (0.05–0.1 mg/kg, subcutaneous) immediately after surgery and every 8-12 hours for 3 days to manage post-operative pain.[7]

2. Surgical Procedure: Femoral Artery Ligation:

-

Place the anesthetized mouse in a supine position on a heated surgical pad (37°C) to maintain body temperature.[8]

-

Make a small, longitudinal skin incision (~7 mm) on the inner thigh to expose the femoral neurovascular bundle.[5][10]

-

Using a dissecting microscope, carefully separate the femoral artery from the femoral vein and nerve to avoid damage.[8][10]

-

Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation. Use 6-0 or 7-0 silk sutures.[5][8]

-

Transect the artery between the two ligatures.[8] The contralateral limb should undergo a sham operation (incision and exposure without ligation) to serve as a control.[9]

-

Close the skin incision with 5-0 absorbable sutures or wound clips.[5]

3. Sulodexide Administration (Proposed Protocol):

-

Groups:

-

Sham + Vehicle

-

FAL + Vehicle (Control)

-

FAL + Sulodexide

-

-

Dosage and Route: Based on preclinical studies in other cardiovascular models, a starting dose of 1-10 mg/kg/day of Sulodexide is recommended.[3] Administration can be subcutaneous (SC), intramuscular (IM), or oral (PO). For consistent dosing in preclinical models, SC or IM routes are often preferred.

-

Timing: Begin Sulodexide administration 24 hours post-surgery and continue daily for the duration of the experiment (typically 14 to 28 days).

4. Outcome Assessment:

-

Blood Perfusion Monitoring (Laser Doppler Perfusion Imaging - LDPI):

-

LDPI is the gold standard for non-invasively measuring microvascular blood perfusion in this model.[6][11]

-

Measure perfusion immediately after surgery (Day 0) and at subsequent time points (e.g., Days 3, 7, 14, 21, 28).

-

Anesthetize the mouse and place it on a heating pad to minimize temperature-related perfusion variability.[8]

-

Scan the plantar sole of both hindlimbs.

-

Calculate the perfusion ratio by dividing the average perfusion value of the ischemic limb by that of the non-ischemic (sham) limb. This normalization corrects for systemic variations.

-

-

Histological Analysis (Angiogenesis and Muscle Integrity):

-

At the end of the study, euthanize the animals and harvest the gastrocnemius or tibialis anterior muscles from both limbs.

-

Process tissues for paraffin or frozen sectioning.

-

Perform immunofluorescence staining for CD31 (PECAM-1) to identify endothelial cells and quantify capillary density.

-

Use Hematoxylin and Eosin (H&E) staining to assess muscle fiber size, necrosis, and fibrosis.

-

-

Molecular Analysis (Inflammation and Signaling):

-

Isolate protein or RNA from muscle tissue.

-

Use techniques like Western Blot, ELISA, or qRT-PCR to measure levels of pro-inflammatory cytokines (e.g., IL-6), adhesion molecules (e.g., VCAM-1), and pro-angiogenic factors (e.g., VEGF).[12]

-

Data Presentation

Quantitative data from experiments should be summarized for clear comparison. Below are tables representing expected or previously reported outcomes from in vitro studies that are relevant to the mechanisms in PAD.

Table 1: Effect of Sulodexide on Pro-inflammatory and Pro-thrombotic Gene Expression in Human Arterial Endothelial Cells (HAEC) Exposed to Serum from PAD Patients [12]

| Gene/Protein | Treatment Condition | Mean Reduction (%) |

| IL-6 Expression | PAD Serum + Sulodexide (0.5 LRU/mL) | -32% |

| VCAM-1 Expression | PAD Serum + Sulodexide (0.5 LRU/mL) | -20% |

| vWF Expression | PAD Serum + Sulodexide (0.5 LRU/mL) | -42% |

| IL-6 Secretion | PAD Serum + Sulodexide (0.5 LRU/mL) | -27% |

| VCAM-1 Secretion | PAD Serum + Sulodexide (0.5 LRU/mL) | -27% |

| vWF Secretion | PAD Serum + Sulodexide (0.5 LRU/mL) | -25% |

Table 2: Effect of Sulodexide on Senescence Markers in HAEC Exposed to Serum from PAD Patients [3]

| Gene/Parameter | Treatment Condition | Mean Reduction (%) |

| IL-6 Expression | PAD Serum + Sulodexide | Significant Reduction |

| vWF Expression | PAD Serum + Sulodexide | Significant Reduction |

| p21 Gene Expression | PAD Serum + Sulodexide | Significant Reduction |

| p53 Gene Expression | PAD Serum + Sulodexide | Significant Reduction |

| SA-β-gal Activity | PAD Serum + Sulodexide | Significant Reduction |

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language to illustrate key processes.

References

- 1. doaj.org [doaj.org]

- 2. Sulodexide Inhibits Arterial Contraction via the Endothelium-Dependent Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulodexide Slows Down the Senescence of Aortic Endothelial Cells Exposed to Serum from Patients with Peripheral Artery Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Impaired compensation to femoral artery ligation in diet-induced obese mice is primarily mediated via suppression of collateral growth by Nox2 and p47phox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is Laser Doppler Perfusion Imaging Truly a “Gold Standard” for Preclinical Peripheral Artery Disease Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Murine Model of Femoral Artery Wire Injury with Implantation of a Perivascular Drug Delivery Patch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging of Small Animal Peripheral Artery Disease Models: Recent Advancements and Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulodexide Reduces the Proinflammatory Effect of Serum from Patients with Peripheral Artery Disease in Human Arterial Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosage Considerations for Sulodexide in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosage considerations for the use of Sulodexide in preclinical animal models. The information is compiled from various studies and is intended to guide researchers in designing their own experiments.

Data Presentation: Sulodexide Dosage in Preclinical Models

The following tables summarize quantitative data on Sulodexide dosage from various preclinical studies.

Table 1: Sulodexide Dosage in Rodent Models of Vascular and Inflammatory Diseases

| Animal Model | Species/Strain | Route of Administration | Dosage | Duration of Treatment | Key Findings |

| Sepsis | C57BL/6J Mice | Intraperitoneal (i.p.) | 40 mg/kg | Single dose | Increased survival rate, alleviated lung injury, and restored endothelial glycocalyx. |

| Balloon-Injury Carotid Artery | Rat | Intraperitoneal (i.p.) | 2 mg/kg/day | 7 days | Reconstructed endothelial glycocalyx and recovered endothelial function. |

| Radiation Nephropathy | Sprague-Dawley Rats | Subcutaneous (s.c.) | 15 mg/kg/day | 6 days/week for 8-12 weeks | Reduced early proteinuria. |

| Venous Hypertension and Low Blood Flow | Male Hamsters | Subcutaneous (s.c.) or Intramuscular (i.m.) | 1, 2, or 4 mg/kg/day | 2 or 4 weeks | Significantly reduced leukocyte rolling and adhesion and increased functional capillary density. |

Table 2: Sulodexide Dosage in Rodent Models of Kidney Disease

| Animal Model | Species/Strain | Route of Administration | Dosage | Duration of Treatment | Key Findings |

| Diabetic Nephropathy | db/db Mice | Subcutaneous (s.c.) | 15 mg/kg/day | 6 days/week until sacrifice at 9 weeks | No significant difference in urinary albumin/creatinine ratio or mesangial matrix expansion. |

| Limb Ischemia-Reperfusion Induced Renal Injury | C57BL/6 Male Rats | - | 10 mg/kg | Pretreatment | Ameliorated renal dysfunction. |

| Type I Diabetic Nephropathy | Mice | Oral (p.o.) | 1 mg/kg/day | 12 weeks | Significantly improved proteinuria and renal function. |

| Oxygen-Induced Retinopathy | ICR Mice | Intraperitoneal (i.p.) | 5 mg/kg and 15 mg/kg | Once daily for 5 days | Significantly inhibited retinal neovascularization. |

| Thioacetamide-Induced Liver Fibrosis | Mice | Intragastric (i.g.) | 20 mg/kg | Once daily for 4 weeks | Significantly attenuated fibrosis. |

| LPS-Induced Endotoxemia | C57BL/6J Mice | Intragastric (i.g.) | 40 mg/kg | Single dose | Significantly improved survival and reduced lung injury. |

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Sulodexide in a Mouse Model of Sepsis

This protocol is based on a study investigating the effect of Sulodexide on sepsis-induced vascular permeability.

1. Animal Model:

- Species: C57BL/6J Mice

- Sex: Male

- Weight: 20-25 g

- Induction of Sepsis: Cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection.

2. Sulodexide Preparation:

- Reconstitute lyophilized Sulodexide in sterile saline (0.9% NaCl) to a final concentration of 4 mg/mL.

- Vortex briefly to ensure complete dissolution.

3. Administration Protocol:

- Administer a single dose of Sulodexide at 40 mg/kg body weight via intraperitoneal (i.p.) injection.

- The injection volume should be calculated based on the animal's weight (e.g., for a 25g mouse, the volume would be 250 µL).

- Administer the injection 1 hour after the induction of sepsis.

4. Outcome Measures:

- Monitor survival rate over a specified period (e.g., 72 hours).

- Assess lung injury through histological evaluation and wet-to-dry weight ratio.

- Measure plasma levels of endothelial glycocalyx components (e.g., syndecan-1).

- Evaluate vascular permeability using methods such as Evans blue dye extravasation.

Protocol 2: Subcutaneous Administration of Sulodexide in a Rat Model of Radiation Nephropathy

This protocol is adapted from a study evaluating the effects of Sulodexide on early and late kidney disease.

1. Animal Model:

- Species: Sprague-Dawley Rats

- Sex: Male

- Weight: 250-300 g

- Induction of Radiation Nephropathy: Unilateral or bilateral kidney irradiation.

2. Sulodexide Preparation:

- Prepare a solution of Sulodexide in a suitable vehicle (e.g., sterile saline) at a concentration that allows for the desired dosage in a reasonable injection volume.

3. Administration Protocol:

- Administer Sulodexide at a dose of 15 mg/kg/day via subcutaneous (s.c.) injection.

- Administer the injections 6 days per week for the duration of the study (e.g., 8 or 12 weeks).

- Vary the injection site to avoid local irritation.

4. Outcome Measures:

- Monitor blood pressure, serum creatinine, and creatinine clearance at regular intervals.

- Measure urinary protein excretion.

- At the end of the study, perform histological analysis of the kidneys to assess glomerulosclerosis and interstitial fibrosis.

- Analyze the expression of relevant molecular markers (e.g., PAI-1, TGF-β).

Signaling Pathways and Experimental Workflows

Sulodexide's Protective Effect on the Endothelial Glycocalyx

Sulodexide is believed to exert its protective vascular effects in part by restoring the endothelial glycocalyx, a carbohydrate-rich layer on the surface of endothelial cells that is crucial for maintaining vascular barrier function and regulating inflammatory responses.

Techniques for Assessing Sulodexide's Effect on Cell Viability and Apoptosis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Sulodexide on cell viability and apoptosis. The methodologies described herein are essential for preclinical studies evaluating the cytoprotective mechanisms of Sulodexide, particularly in the context of endothelial dysfunction and vascular diseases.

Introduction

Sulodexide is a highly purified glycosaminoglycan mixture with established antithrombotic, profibrinolytic, and anti-inflammatory properties.[1][2][3] Emerging evidence highlights its cytoprotective effects, including the preservation of cell viability and the inhibition of apoptosis in various cell types, most notably endothelial cells.[2][4] These protective mechanisms are crucial for its therapeutic efficacy in conditions characterized by endothelial damage. This document outlines standard experimental procedures to quantify Sulodexide's impact on cell health and programmed cell death.

Data Presentation: Quantitative Analysis of Sulodexide's Effects

The following tables summarize quantitative data from studies investigating the effects of Sulodexide on cell viability and apoptosis. These values can serve as a reference for expected outcomes when treating endothelial cells with Sulodexide under stress conditions.

Table 1: Effect of Sulodexide on Cell Viability and Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) under Stress

| Parameter | Stress Inducer | Sulodexide Concentration | Observation | Reference |

| Cell Viability | Methylglyoxal (MGO) | 1.5 mg/L | Increased by 41% ± 6% | [5] |

| Ionizing Radiation (IR) | 1.5 mg/L | Increased by 53% ± 8% | [5] | |

| Apoptosis | Methylglyoxal (MGO) | 1.5 mg/L | Reduced by 49% ± 7% | [5] |

| Ionizing Radiation (IR) | 1.5 mg/L | Reduced by 57% ± 9% | [5] |

Table 2: Effect of Sulodexide on Caspase Activity in HUVECs under Stress

| Caspase | Stress Inducer | Sulodexide Concentration | Inhibition of Activity | Reference |

| Caspase-3 | Methylglyoxal (MGO) | 1.5 mg/L | 43% ± 6% | [5] |

| Ionizing Radiation (IR) | 1.5 mg/L | 39% ± 9% | [5] | |

| Caspase-8 | Methylglyoxal (MGO) | 1.5 mg/L | 44.3% ± 8.2% | [5] |

| Ionizing Radiation (IR) | 1.5 mg/L | 32% ± 8% | [5] | |

| Caspase-9 | Ionizing Radiation (IR) | 1.5 mg/L | 52% ± 9% | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-